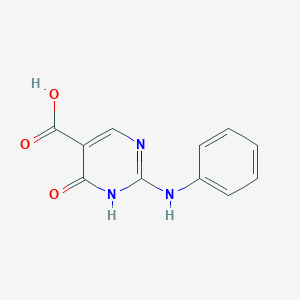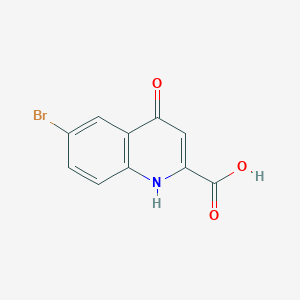
6-Bromo-4-hydroxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-hydroxyquinoline-2-carboxylic acid (BHC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a heterocyclic aromatic organic compound that contains a quinoline ring system. It is a white to light yellow crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a broad spectrum of activity against various bacteria and fungi, making it a useful tool for studying microbial metabolism. However, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has some limitations. It may be toxic to certain cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid for the treatment of bacterial and fungal infections. Another area of research is the use of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid as a tool for studying microbial metabolism and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and its potential applications in cancer treatment.
Métodos De Síntesis
The synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid involves the reaction of 6-bromo-2-nitrophenol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with iron powder to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been used in the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer.
Propiedades
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWHDCWDSWVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

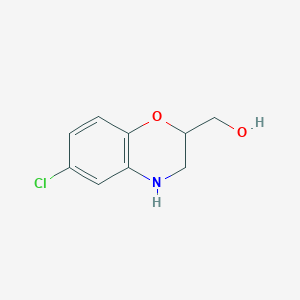
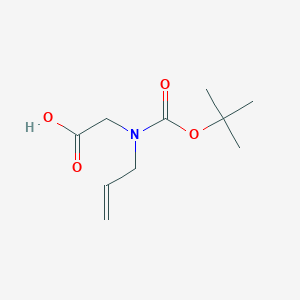
![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
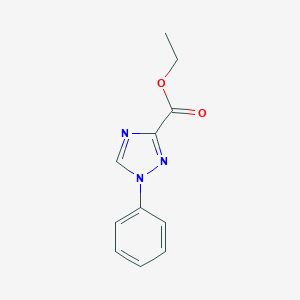
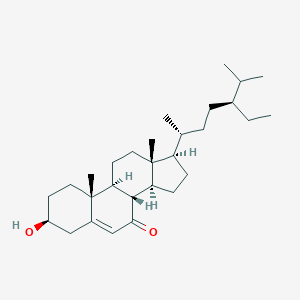
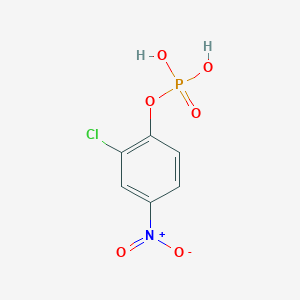
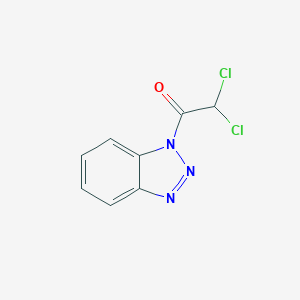
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)

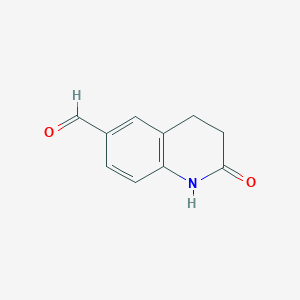
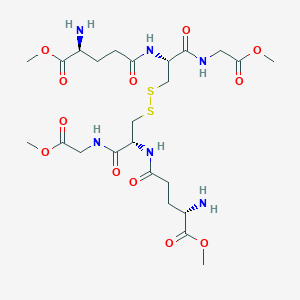
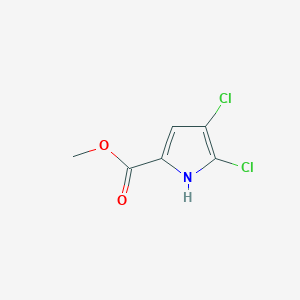
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
